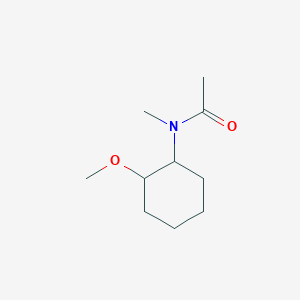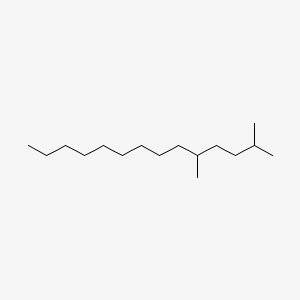
2,5-Dimethyltetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyltetradecane is a hydrocarbon compound with the molecular formula C16H34. It is a branched alkane, specifically a dimethyl derivative of tetradecane. This compound is known for its presence in various natural sources and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyltetradecane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5-dimethylhexane, with a longer-chain alkyl halide under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkenes followed by selective hydrogenation. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyltetradecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although already a saturated hydrocarbon, any functional groups present can be reduced using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) using halogenating agents like chlorine gas (Cl2) or bromine (Br2) under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine gas (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkanes
Scientific Research Applications
2,5-Dimethyltetradecane has various applications in scientific research:
Chemistry: Used as a reference compound in chromatographic analysis and as a standard in mass spectrometry.
Biology: Studied for its role in natural products and its presence in biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.
Mechanism of Action
The mechanism of action of 2,5-Dimethyltetradecane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or substitution. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyltetradecane
- 2,6-Dimethyltetradecane
- 3,5-Dimethyltetradecane
Comparison
2,5-Dimethyltetradecane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for particular applications in research and industry.
Properties
CAS No. |
56292-69-4 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
2,5-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h15-16H,5-14H2,1-4H3 |
InChI Key |
RQSUKZIRUMCUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



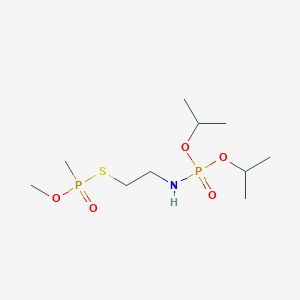
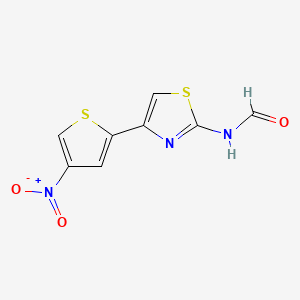

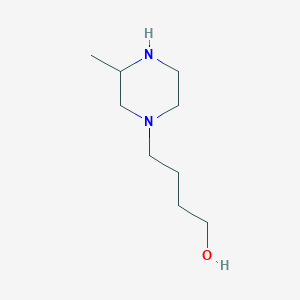
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
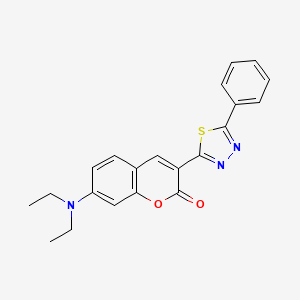
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
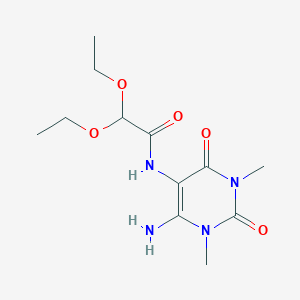
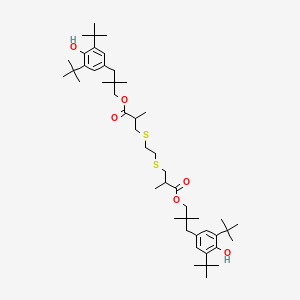
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
